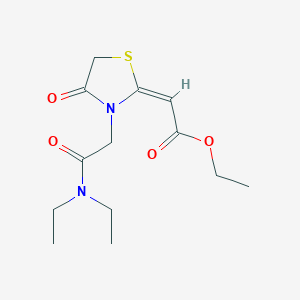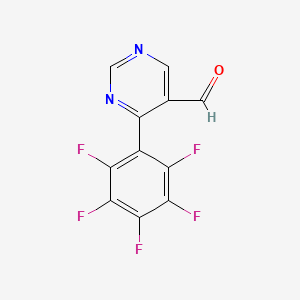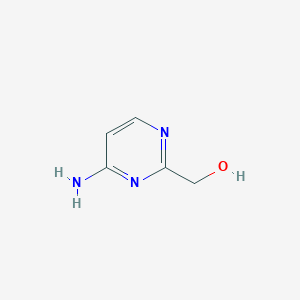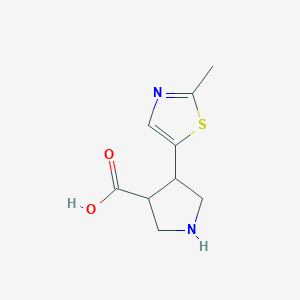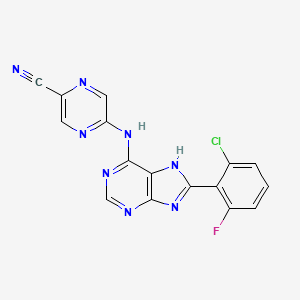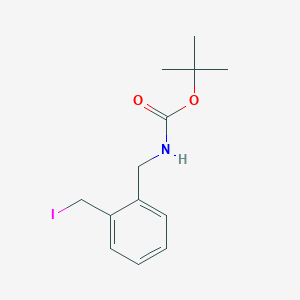
tert-Butyl 2-(iodomethyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(iodomethyl)benzylcarbamate: is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodomethyl group, and a benzylcarbamate moiety. It is commonly used in organic synthesis and research due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)benzylcarbamate typically involves the reaction of 2-(iodomethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(iodomethyl)benzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted benzylcarbamates.
- Oxidation reactions produce benzylcarbamate derivatives with carbonyl functionalities.
- Reduction reactions result in methyl-substituted benzylcarbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(iodomethyl)benzylcarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates .
Biology and Medicine: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(iodomethyl)benzylcarbamate involves its ability to act as a precursor for various functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is harnessed in the synthesis of complex molecules and intermediates .
Comparación Con Compuestos Similares
tert-Butyl Benzylcarbamate: Similar in structure but lacks the iodomethyl group, making it less reactive in substitution reactions.
tert-Butyl 3-(iodomethyl)benzylcarbamate: Similar but with the iodomethyl group at a different position on the benzene ring, leading to different reactivity and applications.
Uniqueness: tert-Butyl 2-(iodomethyl)benzylcarbamate is unique due to the presence of the iodomethyl group at the 2-position, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C13H18INO2 |
|---|---|
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-(iodomethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
OPEZNSMAGCQRRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


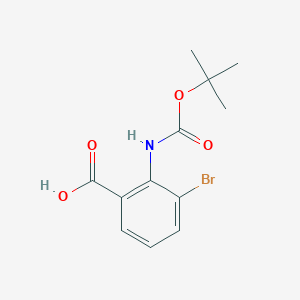
![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
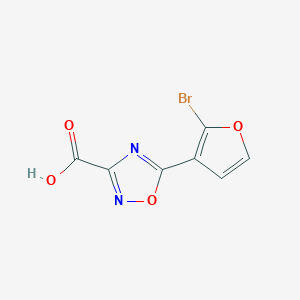

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)

![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)
